molecular formula C23H17Br2N3O7 B11539955 4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate

4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B11539955
M. Wt: 607.2 g/mol
InChI Key: ZMVAGMGXZOELJH-RPPGKUMJSA-N
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Description

The compound 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE is a complex organic molecule that features multiple functional groups, including bromine, nitro, methoxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the phenoxy ring.

    Bromination: Addition of bromine atoms to the aromatic rings.

    Acylation: Formation of the acetamido group.

    Condensation: Formation of the imino linkage.

    Esterification: Formation of the ester bond between the phenyl and benzoate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of nitro and bromine groups suggests it could have antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its structural complexity and functional groups may allow it to interact with various biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE would depend on its specific application. For example, if used as an antimicrobial agent, it may disrupt bacterial cell walls or interfere with essential enzymes. If used in materials science, its chemical properties may contribute to the stability or functionality of the material.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLOROBENZOATE
  • 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE

Uniqueness

The uniqueness of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H17Br2N3O7

Molecular Weight

607.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C23H17Br2N3O7/c1-33-21-9-14(5-7-20(21)35-23(30)15-3-2-4-16(24)10-15)12-26-27-22(29)13-34-19-8-6-17(28(31)32)11-18(19)25/h2-12H,13H2,1H3,(H,27,29)/b26-12+

InChI Key

ZMVAGMGXZOELJH-RPPGKUMJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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